Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate
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Overview
Description
Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate typically involves the reaction of 5-chloro-2-methylindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.
Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate: A compound with a similar indole core but different substituents.
Uniqueness
Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate is unique due to the presence of the chloro and methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. These structural features may provide distinct advantages in specific applications, such as enhanced binding affinity to certain biological targets.
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
methyl 2-(5-chloro-2-methylindol-1-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-8-5-9-6-10(13)3-4-11(9)14(8)7-12(15)16-2/h3-6H,7H2,1-2H3 |
InChI Key |
FXVCWWJUVWJXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC(=O)OC)C=CC(=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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